4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide core, an indole moiety, and a dioxido-thiazinane ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H18ClN3O3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(1H-indol-4-yl)benzamide |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-6-13(12-18(15)23-10-1-2-11-27(23,25)26)19(24)22-17-5-3-4-16-14(17)8-9-21-16/h3-9,12,21H,1-2,10-11H2,(H,22,24) |
InChI Key |
NQBHQACCQMXFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a chloro-substituted benzoyl chloride, which reacts with an amine to form the benzamide.
Introduction of the Indole Moiety: The indole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety or the thiazinane ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, compounds like this are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The indole moiety might play a key role in binding to aromatic amino acid residues, while the benzamide core could interact with polar or charged regions of the target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1H-indol-4-yl)benzamide: Lacks the thiazinane ring.
3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide: Lacks the chloro substituent.
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the indole moiety.
Uniqueness
The unique combination of the chloro-substituted benzamide, indole, and thiazinane ring in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide provides a distinct set of chemical properties and potential biological activities that are not found in the individual components or simpler analogs.
Biological Activity
4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide is a complex organic compound notable for its potential biological activities. Its unique structural features include a chloro-substituted benzamide framework and a thiazinane moiety, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide is with a molecular weight of approximately 433.911 g/mol. The presence of various functional groups enhances its potential biological activity and chemical reactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly antimicrobial and anticancer properties. The thiazole and thiazinane rings are particularly noteworthy due to their known efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. For instance, thiazole derivatives have demonstrated significant activity against Gram-positive bacteria such as Micrococcus luteus and Bacillus spp., with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 3.91 μg/mL . The presence of the thiazole ring in related compounds has been linked to enhanced antibacterial properties.
Anticancer Activity
Studies have shown that benzamide derivatives can exhibit anticancer activities through various mechanisms, including apoptosis induction in cancer cell lines. For example, thiazolidin derivatives have been reported to inhibit cell proliferation in HeLa cells via both extrinsic and intrinsic signaling pathways . The compound's ability to interact with specific cellular targets may enhance its effectiveness as an anticancer agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally similar to 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide:
The mechanism by which 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide exerts its biological effects may involve interactions with specific enzymes or receptors. For instance, enzyme inhibition studies suggest that similar compounds can hinder key metabolic pathways involved in cancer progression . Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
